N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Catalog No.
S12613995
CAS No.
M.F
C27H23N5O3S
M. Wt
497.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5...

Product Name

N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

IUPAC Name

2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide

Molecular Formula

C27H23N5O3S

Molecular Weight

497.6 g/mol

InChI

InChI=1S/C27H23N5O3S/c33-25(29-21-11-13-22(14-12-21)35-18-20-7-2-1-3-8-20)19-36-27-31-30-26(24-10-4-5-15-28-24)32(27)17-23-9-6-16-34-23/h1-16H,17-19H2,(H,29,33)

InChI Key

LLRMCKFLXUUNQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3CC4=CC=CO4)C5=CC=CC=N5

N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound featuring a unique structure that incorporates elements of both aromatic and heterocyclic chemistry. The compound contains a benzyloxy group, which contributes to its potential biological activity, alongside a triazole moiety that is known for its diverse pharmacological properties. The presence of a furan ring and a pyridine derivative further enhances its structural complexity, suggesting potential interactions with various biological targets.

The chemical reactivity of N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be explored through various reactions typical of triazole and phenolic compounds. Key reactions may include:

  • Nucleophilic Substitution: The sulfur atom in the triazole may undergo nucleophilic attack by various nucleophiles.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, potentially modifying the benzyloxy or pyridine groups.
  • Oxidation/Reduction: The furan and triazole moieties can be oxidized or reduced under certain conditions, altering their electronic properties and biological activity.

The biological activity of N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is primarily attributed to its triazole component, which has been linked to antifungal and anticancer activities. Research indicates that compounds with similar structures can inhibit specific enzymes or pathways involved in cancer progression and microbial resistance.

The synthesis of N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic synthesis techniques:

  • Formation of the Triazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and carbonyl compounds.
  • Coupling Reactions: The benzyloxy group can be introduced via coupling reactions with phenolic derivatives.
  • Final Acetylation: The final step often includes acetylation to introduce the acetamide functionality.

N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antifungal or anticancer agents.
  • Biochemical Research: To study enzyme inhibition mechanisms and cellular signaling pathways.

Interaction studies involving N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide often focus on its binding affinity to various enzymes or receptors. These studies may utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In Vitro Assays: To evaluate biological activity against specific pathogens or cancer cell lines.

Several compounds exhibit structural similarities to N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide:

Compound NameStructure FeaturesBiological Activity
N-[4-(benzyloxy)phenyl]-5-(pyridin-3-yloxy)-1H-pyrazolePyrazole instead of triazoleAnticancer
5-(pyridin-3-yloxy)-1H-imidazoleImidazole ringAntifungal
1-{[4-(furan-3-carboxy)phenyl]} -5-methylthio-pyrazoleMethylthio groupAnti-inflammatory

These compounds share similar functional groups but differ in their heterocyclic frameworks or substituents, which can significantly influence their biological properties and mechanisms of action.

XLogP3

4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

497.15216079 g/mol

Monoisotopic Mass

497.15216079 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-09-2024

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